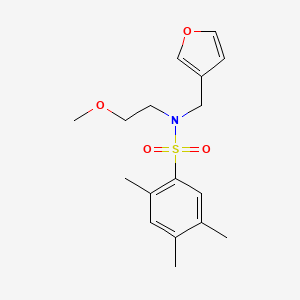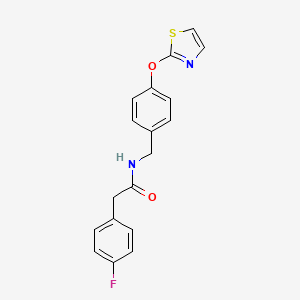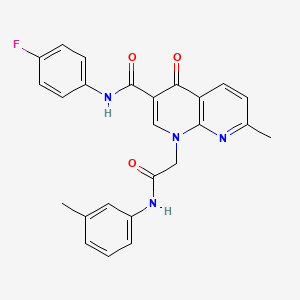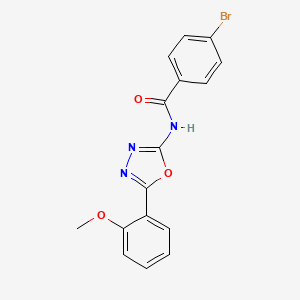
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly referred to as FMTS, is a sulfonamide compound that has gained popularity in scientific research due to its unique chemical properties. FMTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.5 g/mol.
作用機序
FMTS has been shown to bind to proteins through a covalent bond with a specific amino acid residue, cysteine. This covalent bond forms a stable adduct, which can be detected through mass spectrometry. By selectively targeting cysteine residues in proteins, FMTS can be used to study protein-protein interactions and identify potential drug targets.
Biochemical and Physiological Effects
FMTS has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. In addition, FMTS has been shown to be cell-permeable, allowing it to enter cells and interact with intracellular proteins. FMTS has also been shown to have a high binding affinity for cysteine residues, making it a potent inhibitor of proteins that contain cysteine residues.
実験室実験の利点と制限
One of the main advantages of using FMTS in lab experiments is its high binding affinity for cysteine residues, which allows for selective targeting of specific proteins. Additionally, FMTS is cell-permeable, making it an effective tool for studying intracellular protein-protein interactions. However, one limitation of using FMTS is its potential to non-specifically bind to other amino acids, which can lead to false-positive results.
将来の方向性
The unique chemical properties of FMTS make it a promising tool for future scientific research. One potential future direction is the development of FMTS-based drugs for the treatment of cancer and viral infections. Additionally, FMTS could be used in the development of new antibiotics, as it has been shown to inhibit the growth of bacterial cells. Finally, FMTS could be used in the development of new tools for studying protein-protein interactions, such as fluorescent probes and biosensors.
合成法
The synthesis of FMTS involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with furfurylamine and 2-methoxyethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure FMTS. This synthesis method has been optimized to increase yield and purity, making FMTS more readily available for scientific research.
科学的研究の応用
FMTS has been used in a variety of scientific research applications, including as a chemical probe for studying protein-protein interactions and as a fluorescent tag for labeling proteins. FMTS has also been used in drug discovery research, specifically in the development of new antibiotics and antiviral drugs. Additionally, FMTS has shown promise in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNZIVHGKILFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2617451.png)


![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B2617456.png)

![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2617462.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)


![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
